
(S)-6-(Boc-amino)-2-hydroxyhexanoic Acid
Descripción general
Descripción
“(S)-6-(Boc-amino)-2-hydroxyhexanoic Acid” is an amino acid derivative that is protected by a Boc (tert-butoxycarbonyl) group . The Boc group is commonly used in peptide synthesis to protect the terminal amine of the peptide . This protection prevents unwanted reactions during the synthesis process .
Synthesis Analysis
The Boc group can be added to amino acids with Di-tert-butyl dicarbonate (Boc anhydride) and a suitable base . The synthesis of Boc-protected amino acids is a well-established process in the field of peptide synthesis .Chemical Reactions Analysis
The Boc group in “this compound” can be removed by exposing the Boc-protected residue on the chain to a strong acid . Typical reagents of choice for deprotection are trifluoroacetic acid (TFA) in dichloromethane, hydrochloric acid, or methanesulfonic acid in dioxane .Aplicaciones Científicas De Investigación
Biomedical Applications of Poly(amino acid)s
Polymers consisting of amino acid building blocks, such as L-lysine, L-glutamic acid, and L-aspartic acid, have garnered interest for their biocompatibility, biodegradability, and metabolizable degradation products. These polymers find applications in drug and gene delivery systems due to their ability to form highly branched structures, offering a non-viral vector for gene delivery and a potential for inhalable drug delivery systems. The focus has largely been on the polycationic poly(L-lysine) for nucleic acid delivery, highlighting the versatility and potential of amino acid-based polymers in biomedical applications (Thompson & Scholz, 2021).
Antioxidant and Anti-inflammatory Activities of Hydroxycinnamic Acids
Hydroxycinnamic acids (HCAs), including caffeic acid, possess significant antioxidant and anti-inflammatory properties. These compounds, found in various natural sources, have been extensively studied for their biological activities, which include modulating oxidative stress and inflammation pathways. The structure-activity relationship (SAR) studies of HCAs suggest that modifications to the aromatic ring and carboxylic function can enhance their antioxidant activities. Such insights could inform the development of related compounds, including (S)-6-(Boc-amino)-2-hydroxyhexanoic Acid, for therapeutic applications (Razzaghi-Asl et al., 2013).
Applications in Cosmetic and Dermatological Formulations
The exploration of amino acids and their derivatives, such as hydroxycinnamic acids, in cosmetic formulations, has highlighted their potential as antioxidants, anti-collagenase, and anti-inflammatory agents. These activities, along with UV protective effects, suggest that compounds like this compound could find valuable applications in anti-aging, anti-inflammatory, and hyperpigmentation-correcting cosmetic products. The challenges related to their stability and bioavailability are critical considerations for their formulation and efficacy (Taofiq et al., 2017).
Mecanismo De Acción
The mechanism of action for Boc-protected amino acids involves the amine attacking a carbonyl site on di-tert-butyl dicarbonate (Boc2O), resulting in tert-butyl carbonate leaving as a leaving group . The tert-butyl carbonate picks up the proton from the protonated amine, and tert-butyl bicarbonate breaks down into CO2 (gas) and tert-butanol .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
The (S)-6-(Boc-amino)-2-hydroxyhexanoic Acid interacts with various enzymes, proteins, and other biomolecules. The Boc group is typically added to amino acids with Di-tert-butyl decarbonate, a great electrophile for a nucleophilic addition of the amine . This interaction is crucial in the synthesis of peptides .
Cellular Effects
The effects of this compound on cells are primarily related to its role in peptide synthesis. Amino acids, including those protected by the Boc group, are essential for the culture of mammalian cells. They play an important role in maintaining high cell density and protein yield and quality.
Molecular Mechanism
The mechanism of action of this compound involves its deprotection. The Boc group is removed with a strong acid such as trifluoracetic acid (TFA), facilitated by the stability of the more substituted tert-butyl carbocation . This deprotection allows the amino acid to participate in further reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, the Boc deprotection of amino acids and peptides can be achieved within 10 minutes at high temperatures using a thermally stable ionic liquid .
Metabolic Pathways
The metabolic pathways involving this compound are primarily related to peptide synthesis. The Boc group is a crucial component in these pathways, protecting the amino group during transformations of other functional groups .
Propiedades
IUPAC Name |
(2S)-2-hydroxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO5/c1-11(2,3)17-10(16)12-7-5-4-6-8(13)9(14)15/h8,13H,4-7H2,1-3H3,(H,12,16)(H,14,15)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQWPQYVVKUEPV-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


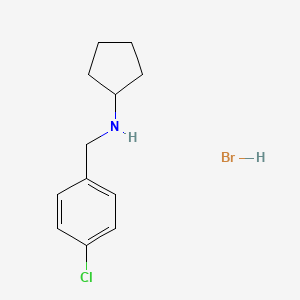
![(1R,5S)-tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B3392495.png)
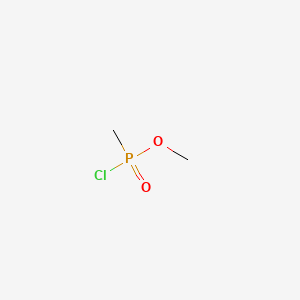
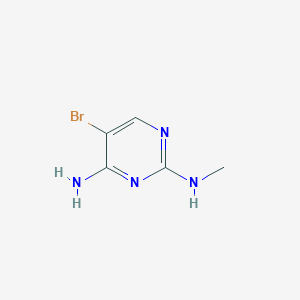
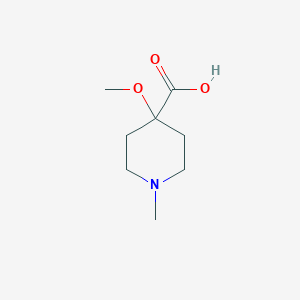



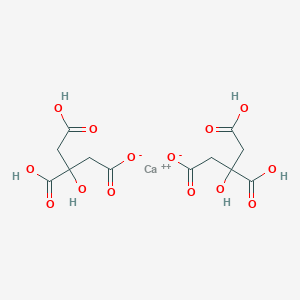


![6-Methoxybenzo[d]oxazole](/img/structure/B3392587.png)
![5-fluoro-3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3392597.png)
![3-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3392603.png)
